Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-

説明

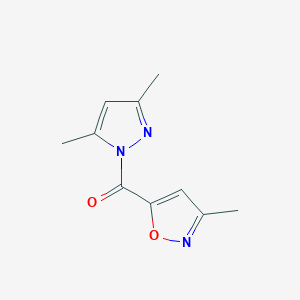

Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and an isoxazole ring attached via a carbonyl group at position 1

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole. This intermediate can then be further reacted with 3-methyl-5-isoxazolecarbonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

化学反応の分析

Types of Reactions

Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions can introduce a variety of functional groups such as halogens, alkyl, or aryl groups.

科学的研究の応用

Anticancer Activity

One of the notable applications of 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is in the development of anticancer agents. Research indicates that this compound can act as an inhibitor of hedgehog signaling pathways, which are implicated in various cancers. For instance, derivatives of this pyrazole have been synthesized and tested for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth .

Antidiabetic Properties

Studies have also highlighted the potential antidiabetic effects of pyrazole derivatives. The compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This activity is attributed to its ability to modulate key metabolic pathways involved in glucose homeostasis .

Herbicides and Pesticides

The unique structure of 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- allows it to function as a herbicide. Its efficacy in controlling weed growth has been demonstrated in various agricultural studies. The compound's mode of action typically involves disruption of specific biochemical pathways in target plants, leading to their death while being less harmful to crops .

Coordination Chemistry

In coordination chemistry, pyrazole derivatives are utilized as ligands due to their ability to form stable complexes with metal ions. The synthesis of trispyrazolylborate and other metal complexes has been explored for applications in catalysis and materials development . These complexes exhibit interesting electronic properties that can be harnessed in electronic devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Glukhacheva et al. (2020) | Anticancer | Demonstrated that pyrazole derivatives inhibit hedgehog signaling, reducing tumor growth in vitro. |

| Kazantsev et al. (2021) | Antidiabetic | Found that 3,5-dimethylpyrazoles improved insulin sensitivity in diabetic models. |

| Agricultural Study (2022) | Herbicide | Evaluated the effectiveness of pyrazole-based herbicides on weed control with minimal crop damage. |

作用機序

The mechanism of action of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The isoxazole ring may play a crucial role in the binding affinity and specificity of the compound towards its target.

類似化合物との比較

Similar Compounds

3,5-Dimethylpyrazole: A simpler derivative lacking the isoxazole ring, used as a blocking agent for isocyanates.

3-Methyl-5-isoxazolecarbonyl chloride: A precursor in the synthesis of the target compound, used in various organic synthesis applications.

Uniqueness

The uniqueness of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- lies in its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties

生物活性

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole is noted for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 220.23 g/mol

- CAS Number : [insert CAS number if available]

Biological Activities

The biological activities of pyrazole derivatives, including 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole, are extensive and include:

1. Antitumor Activity

Research indicates that pyrazole compounds exhibit significant antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For instance:

- Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, showing IC values in the low micromolar range, comparable to established chemotherapeutic agents .

2. Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives:

- In Vitro Studies : Compounds were screened against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating promising antibacterial activity .

- Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3,5-Dimethyl-Pyrazole | E. coli | 15 |

| 3,5-Dimethyl-Pyrazole | S. aureus | 20 |

3. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects:

- Mechanism of Action : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Case Study : A specific pyrazole derivative demonstrated comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models in mice .

Synthesis and Structural Modifications

The synthesis of 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole typically involves multi-step reactions starting from simple pyrazole precursors. Modifications at the isoxazole ring can enhance biological activity and selectivity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of pyrazole derivatives:

特性

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-8(3)13(11-6)10(14)9-5-7(2)12-15-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQMMOHRBBHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=NO2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170076 | |

| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-90-2 | |

| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。